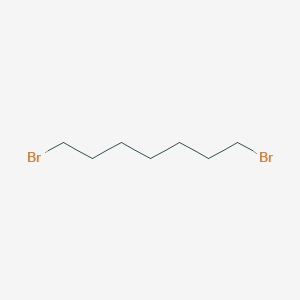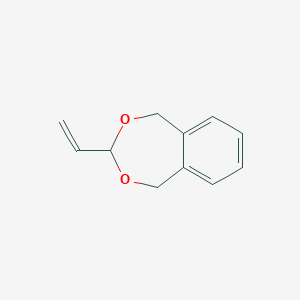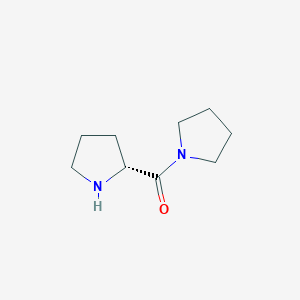
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone, also known as α-Pyrrolidinopentiophenone (α-PVP), is a synthetic cathinone that belongs to the family of pyrrolidine derivatives. The compound was first synthesized in the 1960s, and since then, it has gained popularity as a recreational drug due to its stimulant effects. However, the scientific community has also shown interest in studying this compound due to its potential therapeutic applications.
作用机制
The exact mechanism of action of α-PVP is not fully understood. However, it is believed that the compound acts as a reuptake inhibitor of dopamine and norepinephrine. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the brain.
生化和生理效应
α-PVP has been shown to have a range of biochemical and physiological effects. The compound has stimulant properties, which can lead to increased alertness, energy, and focus. It has also been shown to have euphoric effects, which can lead to feelings of pleasure and well-being. Additionally, α-PVP has been shown to increase heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
One of the advantages of using α-PVP in lab experiments is its potency. The compound has been shown to be highly effective at increasing dopamine and norepinephrine levels in the brain, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using α-PVP in lab experiments is its potential for abuse. The compound has been shown to have addictive properties, which can make it difficult to control its use in research settings.
未来方向
There are several future directions for research on α-PVP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and administration route for this application. Another area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Additionally, more research is needed to understand the long-term effects of α-PVP use on the brain and body.
科学研究应用
α-PVP has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for depression and anxiety disorders. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
属性
CAS 编号 |
144243-45-8 |
|---|---|
产品名称 |
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone |
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC 名称 |
pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m1/s1 |
InChI 键 |
HDLWINONZUFKQV-MRVPVSSYSA-N |
手性 SMILES |
C1CCN(C1)C(=O)[C@H]2CCCN2 |
SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
规范 SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)

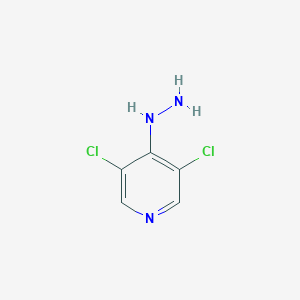

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)
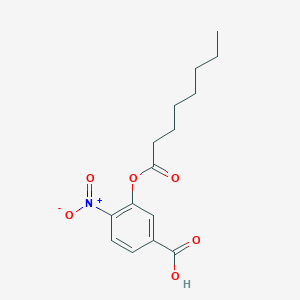
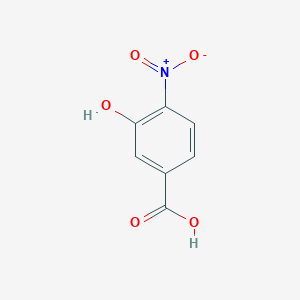
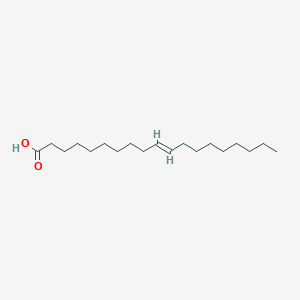
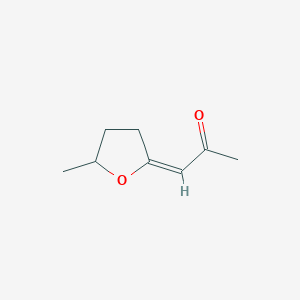
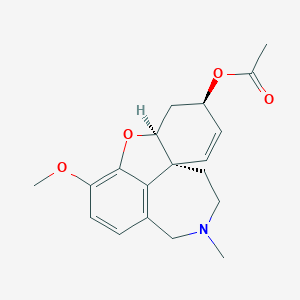
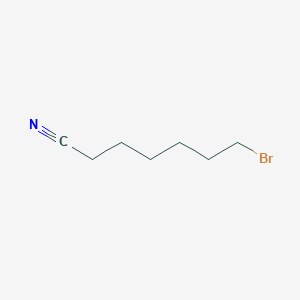
![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)
